Ethyl 6-(chloromethyl)-4-(3,4-difluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

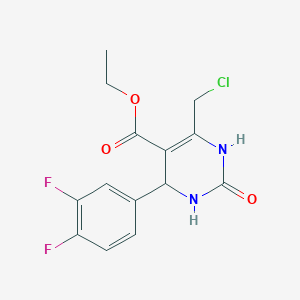

This compound belongs to the tetrahydropyrimidine (THPM) family, a class of heterocyclic molecules with diverse pharmacological applications. Its structure features a chloromethyl group at position 6, a 3,4-difluorophenyl substituent at position 4, and an ethyl ester at position 3.

Properties

IUPAC Name |

ethyl 6-(chloromethyl)-4-(3,4-difluorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClF2N2O3/c1-2-22-13(20)11-10(6-15)18-14(21)19-12(11)7-3-4-8(16)9(17)5-7/h3-5,12H,2,6H2,1H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAQUKZDPZVKMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)F)F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClF2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 6-(chloromethyl)-4-(3,4-difluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound belongs to the class of tetrahydropyrimidines, characterized by a pyrimidine ring with various substituents. Its chemical formula is with a molecular weight of approximately 304.7 g/mol.

The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of the chloromethyl and difluorophenyl groups enhances its lipophilicity, potentially increasing membrane permeability and bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antidiabetic Activity : The compound has shown promising results in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. In studies comparing various analogs, those with difluorophenyl substitutions displayed enhanced DPP-IV inhibitory potency compared to their non-fluorinated counterparts .

- Antimicrobial Properties : Preliminary studies suggest that the compound possesses antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Cytotoxicity : In vitro assays have indicated that this compound can induce apoptosis in cancer cell lines. The exact pathways remain under investigation but may involve caspase activation and modulation of Bcl-2 family proteins.

Case Studies

- DPP-IV Inhibition :

- Antimicrobial Efficacy :

Data Table: Biological Activities

Comparison with Similar Compounds

Substituent Variations at the C-4 Position

The C-4 aryl substituent critically influences bioactivity and physicochemical properties. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., -SO₂NH₂ in 12a) enhance enzyme inhibition but reduce cellular permeability.

- Hydroxyl/methoxy groups (e.g., in A) improve water solubility and nanoparticle compatibility .

- Fluorine substituents (as in the target compound) balance lipophilicity and metabolic stability, making them favorable for CNS-targeting agents .

Modifications at the C-6 Position

The chloromethyl group distinguishes the target compound from analogs with methyl or aryl groups:

Key Observations :

Key Observations :

- The 3,4-difluorophenyl analog (16) is specialized for CNS imaging, unlike anticancer-focused hydroxyphenyl derivatives .

- Sulfamoylphenyl derivatives (12b) excel in enzyme inhibition but lack broad-spectrum cytotoxicity .

Physicochemical and Structural Comparisons

Melting Points and Solubility

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Catalyst | HCl (10 mol%) | Higher regioselectivity |

| Solvent | DCM or ethanol | DCM reduces side reactions |

| Temperature | 80–90°C (reflux) | Completes reaction in 6–8 h |

| Workup | Column chromatography (EtOAc:Hex) | Removes unreacted aldehydes |

Basic Question: How is the structural integrity of this compound validated in crystallographic studies?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry and substituent orientation:

- Crystallization : Slow evaporation from ethanol or DCM/hexane mixtures yields suitable crystals .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K.

- Refinement : SHELXL (via Olex2 interface) refines positional and anisotropic displacement parameters. The 3,4-difluorophenyl group may exhibit rotational disorder, requiring split-atom modeling .

Q. Key Metrics from SCXRD :

- R-factor : ≤0.05 for high-quality data.

- Dihedral angles : Confirm non-planarity of the tetrahydropyrimidine ring (e.g., puckering amplitude ~0.5 Å) .

Advanced Question: How do substituents (chloromethyl, difluorophenyl) influence stereochemical outcomes in related derivatives?

Methodological Answer:

The chloromethyl group at position 6 introduces steric hindrance, favoring cis diastereomers in cyclocondensation reactions. Computational modeling (DFT, B3LYP/6-31G*) predicts:

Q. Table 2: Substituent Impact on Diastereoselectivity

| Substituent Position | Electronic Effect | Steric Effect | Dominant Diastereomer |

|---|---|---|---|

| 6-(chloromethyl) | Moderate EW | High | cis |

| 4-(3,4-difluorophenyl) | Strong EW | Moderate | cis |

Advanced Question: How to resolve contradictions in biological activity data across structurally similar analogs?

Methodological Answer:

Contradictions often arise from differences in substituent electronic profiles or assay conditions:

- Case Study : If a derivative with 4-chlorophenyl (CID 16227225) shows higher antimicrobial activity than the 3,4-difluorophenyl analog, evaluate:

Advanced Question: What crystallographic challenges arise from the chloromethyl and difluorophenyl groups?

Methodological Answer:

- Disorder Modeling : The chloromethyl group may exhibit rotational disorder, requiring multi-position occupancy refinement in SHELXL.

- Thermal Motion : Fluorine atoms (high atomic displacement parameters) complicate anisotropic refinement. Apply restraints to ADPs during refinement.

- Twinning : Check for twinning (Hooft parameter >0.5) using PLATON; detwin algorithms in SHELXL may be required .

Advanced Question: How to design structure-activity relationship (SAR) studies for kinase inhibition?

Methodological Answer:

- Target Selection : Prioritize kinases with hydrophobic active sites (e.g., EGFR, VEGFR) due to the compound’s aromatic and chloromethyl motifs.

- Analog Synthesis : Replace 3,4-difluorophenyl with 4-cyanophenyl or 3-bromophenyl to modulate π-π stacking.

- Assay Design : Use fluorescence polarization (FP) for binding affinity (IC50) and Western blotting for cellular inhibition (e.g., p-EGFR levels) .

Q. Table 3: SAR Design Parameters

| Modification Site | Functional Group | Expected Impact on Activity |

|---|---|---|

| Position 4 | 4-CN, 3-Br | Enhanced hydrophobic interactions |

| Position 6 | -CH2F vs. -CH2Cl | Altered steric bulk and polarity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.